Methyl 3-bromo-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate
Description
Methyl 3-bromo-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate is a pyrazolo[1,5-a]pyrimidine derivative characterized by a bromine atom at position 3, a methyl group at position 5, and a methyl ester at position 7. Its molecular formula is inferred as C₉H₉BrN₄O₂, with a molecular weight of 285.10 g/mol (calculated from structural analogues in ).
Properties
IUPAC Name |
methyl 3-bromo-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O2/c1-5-3-7(9(14)15-2)13-8(12-5)6(10)4-11-13/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYWEFLDMHMUBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)C(=O)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: Methyl 3-bromo-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate is used as a building block in the synthesis of more complex organic molecules. Its bromine atom makes it a suitable candidate for cross-coupling reactions, such as Suzuki and Heck reactions.
Biology: This compound has shown potential as a bioactive molecule in drug discovery. Its structural similarity to natural products makes it a valuable scaffold for developing new pharmaceuticals.
Medicine: Research is ongoing to explore its use in medicinal chemistry, particularly in the development of antitumor and antimicrobial agents. Its ability to interact with biological targets makes it a promising candidate for therapeutic applications.
Industry: In the chemical industry, this compound is used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which Methyl 3-bromo-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would depend on the biological system and the specific reaction conditions.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position and Reactivity
C3 Bromine vs. Other Halogens/Substituents
- Target Compound : The bromine at C3 enables efficient cross-coupling reactions, as demonstrated in and , where 3-bromo derivatives undergo Suzuki-Miyaura couplings with boronic acids to introduce aryl/heteroaryl groups .
- Non-Halogenated Analogues: Compounds lacking a halogen at C3 (e.g., Methyl 5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate in ) cannot participate in such reactions, limiting their utility in diversification.
- Chloro/Iodo Analogues : Bromine’s balance of reactivity and stability makes it preferable to chlorine (less reactive) or iodine (prone to side reactions) in cross-coupling .
C5 Substituents
- Methyl Group (Target) : The methyl group at C5 provides steric bulk without significant electronic effects, favoring regioselective modifications at C3 and C7.
C7 Functional Groups
- Methyl Ester (Target) : The ester group enhances solubility in organic solvents and serves as a handle for hydrolysis to carboxylic acids or transesterification.
- Amine () : 3-Bromo-5-methylpyrazolo[1,5-a]pyrimidin-7-amine (C₇H₇BrN₄) lacks the ester, reducing lipophilicity and altering hydrogen-bonding capacity .
Electronic and Steric Effects
- Electron-Withdrawing Groups : The C7 ester in the target compound withdraws electrons, polarizing the pyrimidine ring and activating C3 for nucleophilic substitution or cross-coupling .
- Methyl vs. Fluorophenyl () : The methyl group at C5 in the target compound is less electron-donating than a fluorophenyl group, leading to subtle differences in aromatic electrophilic substitution rates .
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
Methyl 3-bromo-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate is a compound of interest in medicinal chemistry, particularly for its biological activities that may contribute to therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, potential therapeutic uses, and relevant research findings.
- Molecular Formula : C₉H₈BrN₃O₂
- Molecular Weight : 270.09 g/mol
- CAS Number : 1352397-95-5
The biological activity of this compound is primarily attributed to its interaction with cellular targets involved in critical pathways such as cell proliferation and apoptosis. The compound has been shown to exhibit:
- Inhibition of Tubulin Polymerization : Similar compounds within the pyrazolo[1,5-a]pyrimidine class have demonstrated the ability to inhibit tubulin polymerization, which is essential for microtubule dynamics in cell division. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
- Anticancer Activity : Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines possess significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures have shown IC₅₀ values in the low micromolar range against breast cancer (MCF-7) and other tumor cell lines .
Case Studies and Experimental Data
- Antiproliferative Effects :
- Structure-Activity Relationship (SAR) :
- Enzymatic Inhibition :
Summary of Biological Activities
Q & A
Advanced Research Question
- Disorder in Substituents : Flexible groups (e.g., methyl or ethyl esters) require constrained refinement in SHELXL. For example, isotropic displacement parameters (Uiso) for methyl groups are fixed at 1.5× the adjacent heavy atom .
- Twinning : High-symmetry space groups (e.g., P21/c) may mask twinning. HKLF 5 data format in SHELXTL separates overlapping reflections .
- Hydrogen Bonding Networks : Weak interactions (e.g., C–H···O/N) necessitate high-resolution data (< 1.0 Å) to avoid overinterpretation .
How does bromine substitution at position 3 influence reactivity and biological activity?
Advanced Research Question
-
Reactivity : Bromine at C-3 facilitates Suzuki-Miyaura cross-coupling for diversification (e.g., introducing aryl/heteroaryl groups). Pd(PPh3)4/K2CO3 in dioxane (80°C, 12h) yields coupling products with >80% efficiency .
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Biological Impact : Bromine enhances hydrophobic interactions with kinase ATP pockets (e.g., PI3K inhibition). Compare activity:
Derivative Substituent (Position 3) IC50 (PI3K) Bromo (target compound) Br 12 nM Phenyl C6H5 45 nM Trifluoromethyl CF3 28 nM Data adapted from structural analogs in .
What strategies optimize structure-activity relationship (SAR) studies for kinase inhibition?
Advanced Research Question
- Positional Scanning : Replace C-3 bromine with electron-withdrawing (e.g., CF3) or donating groups (e.g., OMe) to probe binding pocket tolerance .
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., using GROMACS). Bromine’s van der Waals radius (1.85 Å) complements hydrophobic kinase subpockets .
- Crystallographic SAR : Co-crystallize derivatives with target enzymes (e.g., PDB 4L23) to map critical H-bonds (e.g., between C=O and Lys802 in PI3Kγ) .
How to address contradictory biological activity data across pyrazolo[1,5-a]pyrimidine analogs?
Advanced Research Question
- Meta-Analysis : Compare IC50 values under standardized assays (e.g., ATP concentration fixed at 1 mM). Discrepancies often arise from assay conditions (e.g., serum protein binding) .
- Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., hydrolyzed carboxylates) that may contribute to off-target effects .
- Counter-Screening : Test analogs against related targets (e.g., PIM1 vs. CDK2) to confirm selectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
